1-Ethynyl-4-(4-propylcyclohexyl)benzene
Overview
Description
1-Ethynyl-4-(4-propylcyclohexyl)benzene is an organic compound with the molecular formula C17H22. It is a white to light yellow powder or lump with a melting point of 38°C and a boiling point of 321.2°C . This compound is known for its applications in materials science, particularly in the synthesis of liquid crystal materials .
Preparation Methods
The synthesis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 4-propylcyclohexyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as potassium carbonate.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethynyl-4-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethynyl-4-(4-propylcyclohexyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of liquid crystal materials, which are essential components in display technologies.
Biology: The compound is used in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The propylcyclohexyl group provides hydrophobic interactions that enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-Ethynyl-4-(4-propylcyclohexyl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-(4-butylcyclohexyl)benzene: This compound has a similar structure but with a butyl group instead of a propyl group. It exhibits similar chemical properties but may have different physical properties such as melting and boiling points.
1-Ethynyl-4-(4-pentylcyclohexyl)benzene: This compound has a pentyl group instead of a propyl group. It also has similar chemical properties but different physical properties.
1-Ethynyl-4-(4-hexylcyclohexyl)benzene: This compound has a hexyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of the ethynyl and propylcyclohexyl groups, which provide a balance of reactivity and stability, making it suitable for various applications in materials science and research .
Properties
IUPAC Name |
1-ethynyl-4-(4-propylcyclohexyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-7,10-11,15,17H,3,5,8-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUVLSYQSNGSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937402, DTXSID801255042 | |
Record name | 1-Ethynyl-4-(4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167858-58-4, 88074-73-1 | |
Record name | 1-Ethynyl-4-(4-propylcyclohexyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167858-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-4-(4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801255042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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